molecular formula C21H15N3O3S2 B2671417 N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 324758-71-6

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2671417
CAS No.: 324758-71-6
M. Wt: 421.49
InChI Key: KMZLIHNTYPUUBU-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a chemical compound of significant interest in antimicrobial research, particularly in the study of Gram-negative pathogens. This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Compounds within the nitrothiophene carboxamide (NTC) class have been identified as a novel narrow-spectrum antibacterial series . These compounds are engineered to overcome a major mechanism of antibiotic resistance: efflux by the Resistance Nodulation and cell Division (RND) pump systems in bacteria like E. coli and Salmonella . The proposed mechanism of action for this class of molecules involves acting as a prodrug. They are selectively activated inside the bacterial cell by specific nitroreductase enzymes (NfsA and NfsB), leading to bacterial cell death . Research into structurally similar molecules indicates potent activity against wild-type and multi-drug resistant clinical isolates of E. coli , Shigella spp., and Salmonella spp., and they have shown efficacy in vivo models . The synthesis of related compounds, featuring a 5-nitrothiophene-2-carboxamide moiety coupled to an aminothiazole core, has been documented in research protocols . Researchers can utilize this compound to explore novel antibacterial strategies aimed at bypassing efflux pump-mediated resistance.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c1-13-7-9-14(10-8-13)18-19(15-5-3-2-4-6-15)29-21(22-18)23-20(25)16-11-12-17(28-16)24(26)27/h2-12H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZLIHNTYPUUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step reactions. . The final step involves the coupling of the thiazole derivative with 5-nitrothiophene-2-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally similar nitrothiophene carboxamides and related derivatives:

Compound Name Molecular Formula Key Substituents on Thiazole Ring Purity/LCMS Data Notable Features
Target Compound C₂₃H₁₇N₃O₃S₂ (inferred) 4-(4-methylphenyl), 5-phenyl Not reported Nitrothiophene carboxamide core
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 4-(3-methoxy-4-(trifluoromethyl)phenyl) 42% purity Trifluoromethyl and methoxy groups
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 4-(3,5-difluorophenyl) 99.05% purity Di-fluorinated phenyl ring
Compound 9: N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₇H₁₂FN₃O₃S₂ 4-(4-fluorophenyl), 5-methyl Commercially sourced Fluorine substituent enhances polarity
Compound 10: N-(5-((dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₈H₁₈FN₃O₃S₂ 4-(4-fluorophenyl), 5-(dimethylamino)methyl Synthesized Aminoalkyl side chain improves solubility

Key Observations :

  • Substituent Effects: The target compound lacks polar groups (e.g., fluorine, methoxy) present in analogs, which may reduce its solubility compared to Compounds 9 and 10 .
  • Purity Challenges : The synthesis of nitrothiophene carboxamides often yields variable purity (e.g., 42% vs. 99.05% in ), highlighting the need for optimized purification protocols .

Pharmacological and Mechanistic Insights

For example:

  • Mechanism of Action: Nitrothiophene carboxamides are proposed to inhibit bacterial enzymes such as DNA gyrase or aminoacyl-tRNA synthetases, leveraging the electron-deficient nitro group for target binding .
  • Structure-Activity Relationships (SAR): Fluorinated phenyl rings (e.g., in Compound 9) enhance antibacterial potency against Gram-positive pathogens by improving target affinity . The dimethylamino group in Compound 10 increases solubility without compromising activity, suggesting a balance between lipophilicity and bioavailability .

Comparison with Non-Nitrothiophene Derivatives

and –9 describe compounds with divergent cores (e.g., pyrrolopyridine, oxadiazole):

  • 3e, 3f, 3g () : These sulfonylindole-thiazole hybrids exhibit distinct physicochemical profiles (e.g., higher melting points: 257–261 °C) due to rigid aromatic systems and sulfonyl groups. Their biological targets remain unspecified but may involve kinase or protease inhibition .

Q & A

Basic: What are the optimal synthetic routes for preparing N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a thiazole precursor (e.g., 4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine) with 5-nitrothiophene-2-carbonyl chloride via the Schotten-Baumann reaction in the presence of a base (e.g., triethylamine) and an aprotic solvent (e.g., dichloromethane) .
  • Step 2: Purification via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients to achieve >80% purity .
  • Critical factors: Strict control of reaction temperature (0–5°C during acyl chloride addition) and stoichiometric ratios to minimize byproducts like unreacted amine or hydrolyzed acid.

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Primary techniques include:

  • NMR spectroscopy (¹H and ¹³C): Assign peaks for the nitro group (δ ~8.2 ppm for thiophene protons), thiazole ring (δ 7.3–7.8 ppm for aromatic protons), and methyl substituents (δ 2.3–2.5 ppm) .
  • FTIR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion matching C₂₇H₂₀N₃O₃S₂) .
    Validation: Cross-reference data with computational predictions (e.g., Gaussian for IR/NMR) to resolve ambiguities .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening protocols:

  • Enzyme inhibition assays: Target kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorogenic substrates and IC₅₀ determination .
  • Antimicrobial testing: Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
    Data interpretation: Compare results with structurally analogous thiazole derivatives to infer structure-activity trends .

Advanced: How can computational chemistry elucidate the compound’s electronic and steric properties?

Methodological approaches:

  • Multiwfn analysis: Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., nitro group as electron-deficient site) .
  • Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths, dihedral angles, and frontier molecular orbitals (HOMO-LUMO gap for reactivity insights) .
  • Molecular docking (AutoDock Vina): Simulate binding to protein targets (e.g., COX-2 PDB: 3LN1) to rationalize bioactivity and guide structural modifications .

Advanced: How should researchers address contradictions in reported biological data?

Case example: Discrepancies in IC₅₀ values for kinase inhibition.

  • Hypothesis testing:
    • Verify compound purity (HPLC >95%) and solubility (DMSO stock concentration stability) .
    • Replicate assays under standardized conditions (e.g., ATP concentration, incubation time).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Statistical validation: Apply ANOVA or Student’s t-test to assess significance across replicates .

Advanced: What strategies optimize the compound’s selectivity for target proteins?

Structural modifications guided by SAR:

  • Nitro group replacement: Substitute with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
  • Thiazole ring substitution: Introduce polar groups (e.g., -OH, -NH₂) to improve solubility and hydrogen-bond interactions .
    Experimental validation:
  • Crystallography (SHELX): Resolve co-crystal structures with target proteins to identify key binding residues .
  • Free-energy perturbation (FEP): Compute relative binding affinities of analogs using molecular dynamics .

Advanced: How can researchers resolve challenges in crystallizing this compound?

Crystallization protocols:

  • Solvent screening: Test mixed-solvent systems (e.g., DMSO/water, THF/heptane) for slow evaporation .
  • Temperature gradients: Use a thermal cycler to vary temperature (4–40°C) and induce nucleation .
    Data collection:
  • SHELXL refinement: Apply TWIN/BASF commands for handling twinned crystals and improve R-factor convergence .

Advanced: What metabolomics approaches predict in vivo stability?

In vitro assays:

  • Microsomal stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • CYP450 inhibition: Use fluorometric screening kits to assess isoform-specific interactions (e.g., CYP3A4) .
    Computational tools:
  • ADMET prediction (SwissADME): Estimate logP, bioavailability, and metabolic soft spots .

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